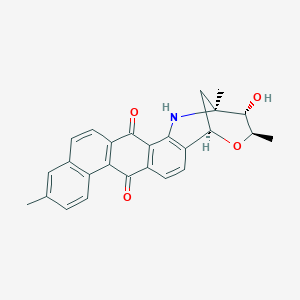

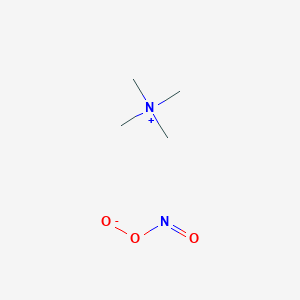

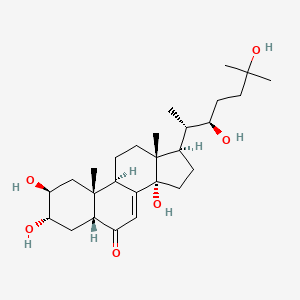

![molecular formula C16H14ClN3O B1260545 4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)

4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylene blue, also known as methylthioninium chloride, is a synthetic dye with the chemical formula C16H18ClN3S. It was first synthesized by Heinrich Caro in 1876. Methylene blue is widely used in various fields, including medicine, biology, and chemistry, due to its unique chemical properties and versatility.

Scientific Research Applications

Methylene blue has a wide range of applications in scientific research:

Histology and Cytology Staining: Used as a staining agent to visualize biological tissues and cells, particularly nucleic acids.

Redox Indicator in Chemistry: Serves as a redox indicator in various chemical reactions and experiments.

Photodynamic Therapy (PDT): Utilized in PDT to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens.

Neuroprotection and Cognitive Enhancement: Emerging research suggests methylene blue may have neuroprotective properties and potential cognitive benefits.

Antimicrobial Activity: Exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Biochemical Assays: Used in various assays to measure enzyme activity, detect nucleic acids, and study cell viability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methylene blue involves several steps:

Aromatic Nucleophilic Substitution: p-Nitroaniline reacts with nitrobenzene in the presence of an alkali to form 4,4’-dinitrodiphenylamine.

Hydrogenation: 4,4’-dinitrodiphenylamine is hydrogenated in the presence of paraformaldehyde and palladium on carbon to yield 4,4’-dimethylaminodiphenylamine.

Cyclization: 4,4’-dimethylaminodiphenylamine undergoes cyclization in the presence of sulfur and iodine to form 4,4’-dimethylamino phenothiazine.

Oxidation: 4,4’-dimethylamino phenothiazine is oxidized with an oxidizing agent to produce crude methylene blue.

Refinement: The crude product is refined with purified water to obtain the final methylene blue product.

Industrial Production Methods: Industrial production of methylene blue follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Methylene blue undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Methylene blue can be reduced to leucomethylene blue, a colorless form, and oxidized back to its blue form.

Substitution Reactions: Methylene blue can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation-Reduction: Glucose and sodium hydroxide are commonly used in redox reactions involving methylene blue.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products:

Leucomethylene Blue: Formed during the reduction of methylene blue.

Substituted Derivatives: Depending on the substitution reaction, various substituted derivatives of methylene blue can be formed.

Mechanism of Action

Methylene blue exerts its effects through several mechanisms:

Oxidation-Reduction: Methylene blue acts as an electron carrier in redox reactions, facilitating the transfer of electrons and maintaining redox balance.

Inhibition of Nitric Oxide Synthase and Guanylate Cyclase: This inhibition plays a role in its therapeutic effects, particularly in treating methemoglobinemia.

Interaction with Tau Protein: In Alzheimer’s disease, methylene blue oxidizes cysteine sulfhydryl groups on tau protein, preventing its aggregation.

Comparison with Similar Compounds

Methylene blue is unique in its versatility and wide range of applications. it has several similar compounds:

- Azure A

- Azure B

- Methylene Green

- 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium

- 3,7-Bis(dimethylamino)-4-nitrophenothiazine-5-ium

These compounds share structural similarities with methylene blue but differ in their specific applications and properties.

Properties

Molecular Formula |

C16H14ClN3O |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

4-[2-[(6-chloroquinazolin-4-yl)amino]ethyl]phenol |

InChI |

InChI=1S/C16H14ClN3O/c17-12-3-6-15-14(9-12)16(20-10-19-15)18-8-7-11-1-4-13(21)5-2-11/h1-6,9-10,21H,7-8H2,(H,18,19,20) |

InChI Key |

MZQYEXKXFXQJMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Cl)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

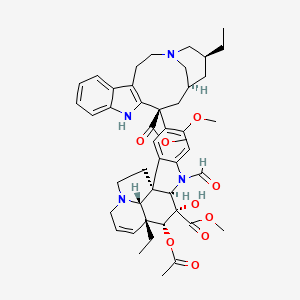

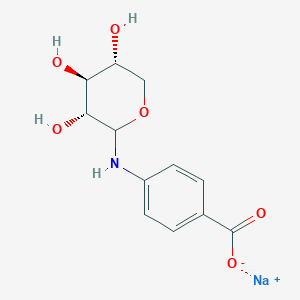

![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)

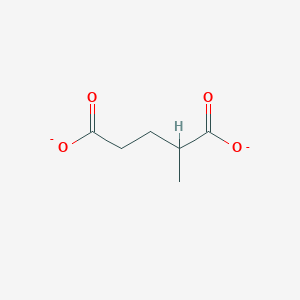

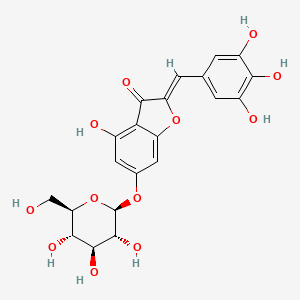

![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)

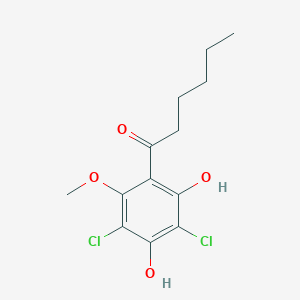

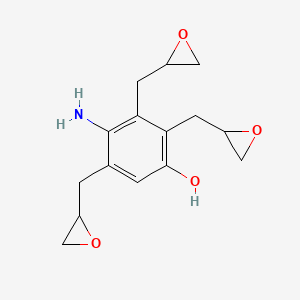

![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)

![n-Cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-n'-octyl-2(1h)-isoquinoline-carboximidamide](/img/structure/B1260484.png)